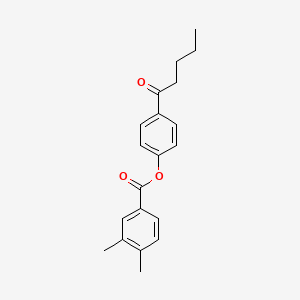

4-pentanoylphenyl 3,4-dimethylbenzoate

Description

4-Pentanoylphenyl 3,4-dimethylbenzoate is an ester derivative synthesized from 3,4-dimethylbenzoic acid and 4-pentanoylphenol. Its structure features a phenyl ester backbone with a pentanoyl group at the para position of the phenyl ring and 3,4-dimethyl substituents on the benzoate moiety. The ester group confers hydrolytic stability under neutral conditions, while the pentanoyl and dimethyl groups enhance steric bulk and lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name |

(4-pentanoylphenyl) 3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-5-6-19(21)16-9-11-18(12-10-16)23-20(22)17-8-7-14(2)15(3)13-17/h7-13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTPDHIHWKMZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 4-pentanoylphenyl 3,4-dimethylbenzoate with structurally related esters, focusing on substituent effects and hypothetical physicochemical properties. Key compounds for comparison include ethyl benzoate derivatives (e.g., I-6230, I-6232) from Molecules (2011), which share ester functionalities but differ in substituent groups .

Table 1: Structural Comparison of 4-Pentanoylphenyl 3,4-Dimethylbenzoate and Analogous Esters

| Compound Name | Ester Group | Benzoate Substituents | Phenyl Substituents | Molecular Weight (g/mol)* |

|---|---|---|---|---|

| 4-Pentanoylphenyl 3,4-dimethylbenzoate | Phenyl | 3,4-dimethyl | 4-pentanoyl | ~296 |

| I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl | 4-(4-(pyridazin-3-yl)phenethylamino) | — | ~336 |

| I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Ethyl | 4-(4-(6-methylpyridazin-3-yl)phenethylamino) | — | ~350 |

| I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl | 4-(4-(3-methylisoxazol-5-yl)phenethylthio) | — | ~353 |

*Molecular weights are approximate and calculated based on structural formulas.

Key Observations:

Ester Group Differences: The phenyl ester in 4-pentanoylphenyl 3,4-dimethylbenzoate is less polar than the ethyl esters in I-6230 and analogs, likely reducing aqueous solubility but increasing lipid membrane permeability .

In contrast, I-6230 and I-6232 feature heterocyclic pyridazine groups, which may enhance hydrogen-bonding capacity and target-specific interactions (e.g., enzyme inhibition) in biological systems .

Functional Group Diversity: I-6373 includes a thioether linkage (phenethylthio), which could improve oxidative stability compared to amino or oxygen-based linkages.

Hypothetical Property Analysis Based on Structural Features

Table 2: Hypothetical Physicochemical Properties

| Property | 4-Pentanoylphenyl 3,4-dimethylbenzoate | I-6230 | I-6232 |

|---|---|---|---|

| LogP (Lipophilicity) | High (~5.2)* | Moderate (~3.8) | Moderate (~4.0) |

| Aqueous Solubility | Low | Moderate | Moderate |

| Hydrolytic Stability | High (due to steric hindrance) | Moderate | Moderate |

*Estimated using fragment-based methods (e.g., XLogP3).

Discussion:

- The pentanoyl group and dimethyl substituents in the main compound likely result in higher lipophilicity, favoring applications in hydrophobic matrices or prodrug designs.

- Ethyl esters like I-6230 exhibit moderate solubility due to polar heterocycles, making them more suitable for aqueous-phase reactions or pharmacokinetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.